molecular formula C16H12N4O2 B12004878 N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]pyridine-3-carbohydrazide

Katalognummer: B12004878
Molekulargewicht: 292.29 g/mol
InChI-Schlüssel: HDRDPFOOZAYMQV-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a quinoline ring system and a nicotinohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide typically involves the condensation reaction between 2-oxo-1,2-dihydroquinoline-3-carbaldehyde and nicotinohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical sensors.

Wirkmechanismus

The mechanism of action of N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit biological activity. In the case of its anticancer properties, the compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-(2-oxo-1,2-dihydro-3-quinolinyl)methylidene]nicotinohydrazide is unique due to its specific combination of a quinoline ring and a nicotinohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C16H12N4O2

Molekulargewicht

292.29 g/mol

IUPAC-Name

N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C16H12N4O2/c21-15-13(8-11-4-1-2-6-14(11)19-15)10-18-20-16(22)12-5-3-7-17-9-12/h1-10H,(H,19,21)(H,20,22)/b18-10+

InChI-Schlüssel

HDRDPFOOZAYMQV-VCHYOVAHSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CN=CC=C3

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.